![molecular formula C11H16O4S B3282627 (R)-4-(Tosyloxy)-2-butanol CAS No. 75351-36-9](/img/structure/B3282627.png)
(R)-4-(Tosyloxy)-2-butanol
Overview
Description
(R)-4-(Tosyloxy)-2-butanol, also known as (R)-Tosylate, is a chemical compound that is widely used in scientific research. It is a chiral building block that is commonly used in the synthesis of various organic compounds. The compound has a wide range of applications in different fields of research, including biochemistry, pharmacology, and synthetic organic chemistry.
Mechanism of Action
The mechanism of action of (R)-Tosylate is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions. The tosylate group is a good leaving group, which makes (R)-Tosylate a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (R)-Tosylate. However, it is believed that the compound is not toxic and does not have any significant physiological effects.
Advantages and Limitations for Lab Experiments
(R)-Tosylate has several advantages as a reagent in laboratory experiments. It is a chiral building block that can be used to synthesize a wide range of organic compounds. The compound is also easy to handle and store. However, (R)-Tosylate has some limitations. It is a relatively expensive reagent and requires careful handling due to its potential toxicity.
Future Directions
There are several future directions for the use of (R)-Tosylate in scientific research. One area of research is the development of new synthetic methods using (R)-Tosylate as a starting material. Another area of research is the use of (R)-Tosylate in the synthesis of new drugs and pharmaceuticals. Additionally, (R)-Tosylate can be used in the development of new chiral catalysts for organic reactions.
Scientific Research Applications
(R)-Tosylate is a versatile compound that has a wide range of applications in scientific research. It is commonly used as a chiral building block in the synthesis of various organic compounds. The compound is also used as a protecting group for alcohols in organic synthesis. In addition, (R)-Tosylate is used as a starting material for the synthesis of various drugs and pharmaceuticals.
properties
IUPAC Name |
[(3R)-3-hydroxybutyl] 4-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-9-3-5-11(6-4-9)16(13,14)15-8-7-10(2)12/h3-6,10,12H,7-8H2,1-2H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELSCPRKLIJMBU-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H](C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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